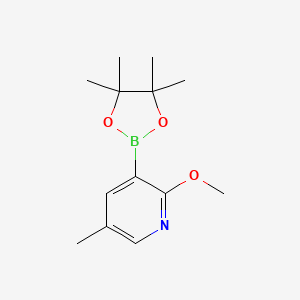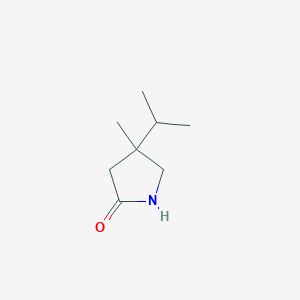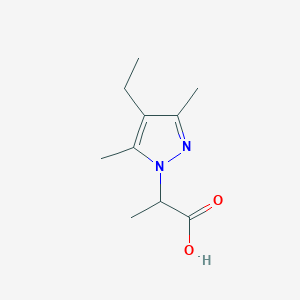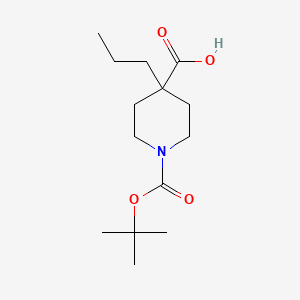![molecular formula C11H15ClFNO B1391246 3-[(3-Fluorobenzyl)oxy]pyrrolidine hydrochloride CAS No. 1185079-86-0](/img/structure/B1391246.png)
3-[(3-Fluorobenzyl)oxy]pyrrolidine hydrochloride
Vue d'ensemble
Description
3-[(3-Fluorobenzyl)oxy]pyrrolidine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C11H14FNO HCl and a molecular weight of 231.7 .
Physical And Chemical Properties Analysis
The molecular weight of 3-[(3-Fluorobenzyl)oxy]pyrrolidine hydrochloride is 231.7 . Its molecular formula is C11H15ClFNO. Unfortunately, the search results did not provide further information on its physical and chemical properties.Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- The compound has been used in various chemical syntheses, demonstrating its versatility in forming complex molecular structures. One study focused on synthesizing a derivative involving resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride, highlighting its potential in complex chemical reactions (Duan-zhi, 2005).
Cyclotriphosphazene Derivatives Synthesis
- It serves as a precursor in the synthesis of N,N-spiro bridged cyclotriphosphazene derivatives. The resulting compounds showcase structural and stereogenic properties, with applications in DNA interactions, antimicrobial activities, and potential in cytotoxicity studies (ÖztÜrk et al., 2019).
Crystallography and Molecular Interactions
- Studies involving the compound focus on understanding molecular structures and interactions. For example, the synthesis of specific derivatives and analysis through crystallography have provided insights into molecular geometry, intermolecular interactions, and hydrogen bonding patterns (Huang & Zhou, 2011).
Metal-Free Organic Reactions
- The compound has been implicated in novel organic reactions, such as the metal-free oxidative intermolecular homo coupling reaction. This highlights its potential role in the development of new organic synthesis methods (Sahoo, 2016).
Chemosensory Applications
- It has been used to create a pyrrolidine constrained bipyridyl-dansyl conjugate. This compound acts as a selective chemosensor for Al(3+), indicating its utility in sensing and detecting specific ions or molecules (Maity & Govindaraju, 2010).
Synthesis of Tin Esters and Crystal Structures
- The compound has been involved in the synthesis of tin esters, with studies detailing their synthesis, characterization, and crystal structure analysis. This provides valuable information for understanding the chemistry of tin-based compounds (Yin et al., 2004).
Optically Pure Compound Synthesis
- Research has also explored the synthesis of optically pure compounds using this chemical. The creation of optically pure derivatives demonstrates its potential in enantioselective synthesis, which is crucial in creating pharmaceuticals and other chiral compounds (Ruano et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
3-[(3-fluorophenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-3-1-2-9(6-10)8-14-11-4-5-13-7-11;/h1-3,6,11,13H,4-5,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJHLDBVPBBMCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1391173.png)
![(1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1391174.png)






![1-(4-Fluorophenyl)-3,7-dimethyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1391183.png)
